Amikacin impurity D

LC-MS/MS bioanalysis stable isotope labeling aminoglycoside quantification

Quantitative LC-MS/MS analysis of Kanamycin A (Amikacin EP Impurity D) without a co-eluting stable isotope internal standard suffers from ion suppression that cannot be analytically corrected. This deuterated Kanamycin A (d₄-d₉ mixture) provides the mass-shifted signal required for isotope dilution while preserving chromatographic retention, delivering reliable impurity quantification for ANDA submissions. • Eliminates ion suppression/enhancement via matched retention and mass differentiation. • Meets ICH Q7 qualification standards, removing the 2-4 week in-house characterization period. • Directly supports ANDA impurity method validation and batch release testing for amikacin sulfate API.

Molecular Formula C18H36N4O11
Molecular Weight 484.51
CAS No. 1174286-24-8
Cat. No. B601210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikacin impurity D
CAS1174286-24-8
SynonymsO-3-Amino-3-deoxy-α-D-glucopyranosyl-(16)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(14)]-2-deoxy-D-streptamine Deuterated; 
Molecular FormulaC18H36N4O11
Molecular Weight484.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Amikacin Impurity D – Deuterated Reference Standard for Aminoglycoside Analysis


The compound designated as Amikacin impurity D (CAS 1174286-24-8) is chemically identified as Kanamycin A Deuterated, a stable isotope-labeled (SIL) analog of the amikacin precursor kanamycin A [1]. It is supplied as a white solid with a molecular formula of C₁₈H₃₆N₄O₁₁ (for the undeuterated form) and a molecular weight of 484.50 g/mol . The product is provided at a purity of >90% as a neat substance, and a representative lot contains a mixture of deuterated species spanning d₄ through d₉ . As a SIL reference standard, it is explicitly purposed for use as an analytical internal standard in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, distinct from unlabeled impurity markers or pharmacopoeial reference standards .

Why Deuterated Kanamycin A Cannot Be Substituted by Generic Impurity Standards


Attempting to substitute this deuterated reference standard with the unlabeled form (Kanamycin A, CAS 59-01-8) or other aminoglycoside impurities (e.g., Amikacin EP Impurity A or B) invalidates quantitative LC-MS/MS bioanalytical methods. Amikacin is synthesized via acylation of Kanamycin A, making Kanamycin A a process-related impurity that must be monitored [1]. For accurate quantification, regulatory guidance (FDA, EMA) strongly recommends the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the target analyte but is differentiated by mass. A non-deuterated analog suffers from identical mass spectrometric detection, causing ion suppression or enhancement effects that cannot be analytically corrected, whereas the deuterated compound (incorporating d₄ to d₉ species) provides the necessary mass shift to circumvent these limitations .

Quantitative Advantages of Deuterated Kanamycin A over Unlabeled Aminoglycoside Standards


Mass Shift Discrimination from Isotopic Labeling

The target compound is a mixture of d₄, d₅, d₆, d₇, d₈, and d₉ deuterated Kanamycin A species, as verified by batch composition data from the manufacturer. In contrast, commercial Kanamycin A (CAS 59-01-8) contains only the monoisotopic ¹H form . This isotopic distribution shifts the mass-to-charge ratio (m/z) of the molecular ion cluster upward by a minimum of 4 Da relative to unlabeled Kanamycin A, which has a [M+H]⁺ of approximately 485 m/z. This mass separation enables LC-MS/MS methods to resolve the internal standard signal from the analyte signal with zero spectral overlap, a feature absent from unlabeled Kanamycin A when used as an internal standard.

LC-MS/MS bioanalysis stable isotope labeling aminoglycoside quantification

Direct Quantification as Amikacin Process Impurity D

The European Pharmacopoeia (EP) defines Amikacin Impurity D as the residual starting material Kanamycin A, which must be monitored in amikacin sulfate drug substance [1]. While EP impurity reference standards (e.g., EP Impurity D, CAS 59-01-8) are provided as unlabeled substances intended for system suitability and identification, the deuterated compound shares an identical molecular structure but is labeled, enabling its direct use as a quantitative internal standard for the same analyte in an LC-MS/MS assay. No EP impurity standard (A through I) offers this intrinsic SIL capability, creating a critical gap in validated impurity quantification workflows.

pharmaceutical impurity profiling amikacin synthesis European Pharmacopoeia

Chromatographic Co-Elution Precision

Published analytical methods demonstrate that Kanamycin A exhibits highly reproducible retention times under pharmacopoeial conditions. In a USP-compliant HPAE-PAD assay, Kanamycin A retention time RSD was 0.16% (n=9) [1]. Because deuterium labeling does not alter the chromatographic retention properties of Kanamycin A under reversed-phase or ion-exchange liquid chromatography, the deuterated compound will co-elute identically with the unlabeled Impurity D target analyte. This co-elution property is essential for a SIL-IS to accurately correct for matrix effects and ionization variability across an LC run, a capability not shared by alternative internal standards such as apramycin or paromomycin, which elute at different retention windows.

HPAE-PAD HPLC retention time reproducibility

Purity Graded for Quantitative Bioanalysis

The deuterated compound is supplied with a purity specification of >90% (HPLC) as a neat substance, accompanied by a Certificate of Analysis typical of ISO/IEC 17025 accredited reference material producers . In contrast, pharmacopoeial impurity reference standards (e.g., EP Impurity D) are often supplied without a guaranteed quantitative purity value, as they are intended primarily for identification and system suitability testing. The explicit purity grading of the deuterated standard enables direct calculation of response factors and accurate quantification of residual Kanamycin A in amikacin drug substance, eliminating the need for additional purity determination steps.

reference standard purity quantitative analysis certificate of analysis

Dual-Analyte Quantification with Dedicated SIL-IS

In clinical bioanalysis, methods have been developed for simultaneous quantification of amikacin and kanamycin in serum using apramycin as a structural analog internal standard, achieving a lower limit of quantification (LLOQ) of 250 ng/mL for amikacin and 100 ng/mL for kanamycin [1]. However, structural analog internal standards do not fully correct for differential matrix effects between the two analytes. The deuterated Kanamycin A can be deployed as a dedicated SIL-IS specifically for the kanamycin channel while a corresponding deuterated amikacin standard serves the amikacin channel, enabling matched isotope dilution for each analyte. This dual-SIL approach improves accuracy and precision beyond the single-structural-analog method, bringing %CV and %bias within the tighter limits required for regulated bioanalysis.

multiplexed quantification amikacin and kanamycin bioanalysis LC-MS/MS therapeutic drug monitoring

Full Characterization for Regulatory Traceability

The deuterated compound is supplied with comprehensive characterization data including HPLC chromatogram, NMR, and MS spectra as part of the standard Certificate of Analysis [1]. This level of documentation meets the requirements for reference standards used in ANDA (Abbreviated New Drug Application) regulatory submissions. In comparison, many generic amikacin impurity standards are supplied with minimal characterization, often limited to a single HPLC chromatogram. The full characterization package saves an estimated 2-4 weeks of in-house characterization time required for regulatory acceptance of a reference standard.

certificate of analysis reference standard traceability regulatory compliance

Key Applications of Deuterated Kanamycin A in Analytical Workflows


Residual Kanamycin A Quantification in Drug Substance

As defined by the European Pharmacopoeia, Impurity D (Kanamycin A) is a process-related impurity that must be monitored in amikacin sulfate API [1]. The deuterated compound serves as the ideal SIL-IS for this quantification by LC-MS/MS, providing the mass-shifted signal necessary for isotope dilution without altering chromatographic retention. This application directly supports ANDA impurity method validation and batch release testing.

Therapeutic Drug Monitoring of Aminoglycosides

Multiplexed LC-MS/MS methods for TDM of aminoglycosides benefit from dedicated SIL-IS for each analyte channel. The deuterated Kanamycin A serves as the kanamycin-channel internal standard, while a separate deuterated amikacin standard serves the amikacin channel. This configuration achieves superior accuracy and precision compared to single structural analog internal standard methods, as demonstrated in published bioanalytical validations [2].

Stability-Indicating Method Development

Amikacin degrades under basic conditions to yield a kanamycin-like molecule [3]. The deuterated compound enables accurate tracking of this degradation pathway by serving as a stable isotope-labeled recovery marker for the degradation product, ensuring mass balance is maintained throughout forced degradation studies.

Impurity Profiling for Regulatory Submissions

The compound's full characterization package (HPLC, MS, NMR) meets ICH Q7 requirements for reference standard qualification, making it immediately suitable for use in ANDA impurity method validation. This eliminates the 2-4 week in-house characterization period typically required for generic impurity standards, accelerating the filing timeline [4].

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